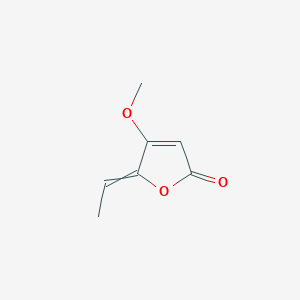

5-Ethylidene-4-methoxyfuran-2(5H)-one

Description

Overview of 2(5H)-Furanones and Butenolide Structural Motifs in Chemical Science

2(5H)-Furanones, also known as γ-butenolides, are unsaturated γ-lactones that form the structural core of a vast number of natural products. bohrium.comrsc.org This five-membered oxacyclic system is of high interest due to its proven bioactivity. researchgate.net The 2(5H)-furanone nucleus is present in a wide variety of biologically active natural products. researchgate.net These structures are not only significant for their biological activities but also serve as versatile synthetic intermediates in the total synthesis of complex natural compounds. rsc.orgrsc.org The inherent reactivity of the butenolide ring, stemming from the conjugated double bond and the ester functionality, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. nih.gov

Significance of Alkylidene Butenolides in Organic Synthesis and Natural Products

A particularly important subclass of butenolides is the γ-alkylidenebutenolides, which feature an exocyclic double bond at the γ-position. rsc.orgrsc.org This structural feature is commonly found in natural products isolated from various sources, including fungi and marine organisms. bohrium.com The alkylidene moiety introduces an additional site of reactivity and stereochemical complexity, making these compounds challenging synthetic targets and imparting them with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. bohrium.comresearchgate.net The development of synthetic strategies to access these scaffolds has been a significant area of focus for synthetic chemists. rsc.orgrsc.org

Positioning of 5-Ethylidene-4-methoxyfuran-2(5H)-one within Furanone Research

This compound is a specific example of an alkylidene butenolide. Its structure features a 2(5H)-furanone core, a methoxy (B1213986) group at the 4-position, and an ethylidene group at the 5-position. The presence of the methoxy group can influence the electronic properties and reactivity of the butenolide ring. The ethylidene group, with its potential for E/Z isomerism, adds another layer of structural diversity. Research into this specific compound contributes to the broader understanding of how substituents on the furanone ring affect its chemical properties and potential applications.

While specific research on this compound is not extensively detailed in publicly available literature, its structural motifs are well-represented in the broader class of furanones. For instance, the related compound 4-Methoxy-2(5H)-furanone is commercially available and has been used in the synthesis of 5-alkylidene 4-methoxy-2(5H)-furanones. This suggests that this compound could be synthesized through similar methodologies, likely involving the condensation of 4-methoxy-2(5H)-furanone with an appropriate acetaldehyde-derived reagent.

Research Aims and Scope for this compound Investigations

Investigations into this compound would likely encompass several key research aims. A primary goal would be the development of efficient and stereoselective synthetic routes to access both the (E) and (Z) isomers of the molecule. This would enable a thorough investigation of their respective chemical and physical properties.

Another critical area of research would be the exploration of the compound's reactivity. This could involve studying its behavior in various organic reactions, such as cycloadditions, Michael additions, and other transformations, to assess its potential as a synthetic building block. Furthermore, given the established biological activity of many alkylidene butenolides, a significant research aim would be to screen this compound for various biological activities.

The scope of such investigations would be to contribute to the fundamental understanding of furanone chemistry, provide new synthetic methodologies, and potentially uncover novel compounds with interesting biological profiles. The data gathered from these studies would add to the growing body of knowledge on this important class of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82289-96-1 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-ethylidene-4-methoxyfuran-2-one |

InChI |

InChI=1S/C7H8O3/c1-3-5-6(9-2)4-7(8)10-5/h3-4H,1-2H3 |

InChI Key |

XAMLLENLEJPLKK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(=CC(=O)O1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Ethylidene 4 Methoxyfuran 2 5h One and Its Derivatives

Direct Synthesis Approaches to 5-Ethylidene-4-methoxyfuran-2(5H)-one

Direct synthetic routes to this compound often involve the strategic formation of the heterocyclic core, followed or accompanied by the installation of the ethylidene and methoxy (B1213986) functional groups.

Cyclization Reactions for Furanone Ring Formation

The construction of the furanone ring is a cornerstone of the synthesis. Various cyclization strategies have been developed to create this heterocyclic system efficiently.

Intramolecular cyclization is a common and effective method. For instance, base-induced intramolecular cyclization of specific substrates like (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can yield 2-unsubstituted 5-aryl-3(2H)-furanones rapidly and under mild conditions. organic-chemistry.org Similarly, unsaturated acyloxy sulfones can undergo intramolecular cyclization when deprotonated, leading to fused furan (B31954) ring systems after dehydration. nih.gov

Transition-metal catalysis plays a significant role in modern cyclization methods. Gold-catalyzed cyclizations are particularly versatile, enabling the synthesis of substituted 3(2H)-furanones from precursors such as γ-hydroxyalkynones or 2-oxo-3-butynoic esters under mild conditions. organic-chemistry.org Another approach involves a copper-catalyzed cyclization of β-iodide-α,β-unsaturated acids with alkynes in the presence of potassium carbonate, which yields furanone structures. researchgate.net The Paal-Knorr synthesis represents a classic method, producing furans through the dehydration and cyclization of 1,4-diketones under acidic conditions. pharmaguideline.com

A one-pot synthesis for E-alkylidene derivatives of 3H-furan-2-one has been developed using 4-pentynoic acid and an aldehyde with a co-catalyst system of Wilkinson's complex and 2-aminopyridine. elsevierpure.com This process involves the transition metal-catalyzed cyclization of the acid, followed by a condensation reaction with the aldehyde to form the alkylidene lactone. elsevierpure.com

| Cyclization Method | Key Precursors | Catalyst/Reagent | Reference |

|---|---|---|---|

| Base-Induced Intramolecular Cyclization | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base | organic-chemistry.org |

| Gold-Catalyzed Cyclization | γ-hydroxyalkynones | Gold catalyst (e.g., AuCl3) | organic-chemistry.org |

| Copper-Catalyzed Cyclization | β-iodide-α,β-unsaturated acids and alkynes | Copper Iodide (CuI) | researchgate.net |

| Paal-Knorr Synthesis | 1,4-diketones | Acid (non-aqueous) | pharmaguideline.com |

| Transition Metal-Catalyzed One-Pot Synthesis | 4-pentynoic acid and aldehyde | Wilkinson's complex / 2-aminopyridine | elsevierpure.com |

Oxidative Modifications and Functional Group Interconversions

Oxidative processes are crucial for converting precursors into the desired furanone structure or for introducing necessary functional groups. A key precursor, 5-hydroxy-2(5H)-furanone, can be synthesized via the oxidation of furfural. researchgate.netchemrxiv.orgresearchgate.net This transformation can be achieved using hydrogen peroxide in the presence of catalysts like trifluoroacetic acid or titanium silicalite-1 (TS-1), with the latter providing high yields at room temperature. researchgate.netresearchgate.net The oxidation of substituted furans using singlet oxygen also provides a route to 5-hydroxy-2(5H)-furanones. acs.org

Functional group interconversions are also employed. For example, a parent 3(2H)-furanone can be synthesized from an isoxazole (B147169) derivative. nih.gov This multi-step process involves the hydrogenolysis of the isoxazole in a hydrogen atmosphere with a platinum catalyst, followed by acid hydrolysis to yield the furanone. nih.gov Additionally, the oxidation of alcohol functionalities within a precursor molecule using reagents like pyridinium (B92312) chlorochromate (PCC) can furnish key keto-intermediates necessary for building the final furanone structure. nih.gov

Utilization of Specific Precursors in Synthesis

The choice of starting material is critical for an efficient synthesis. Furfural, a renewable biomass-derived chemical, serves as a valuable precursor for 5-hydroxy-2(5H)-furanone, which is considered a versatile platform chemical for producing various C4 compounds. chemrxiv.orgresearchgate.net

In nature, a glycosidic lactone, (5R,6R)-5-(1-hydroxyethyl)-2(5H)-furanone β-D-glucopyranoside, has been identified as the principal precursor of (Z)-5-ethylidene-2(5H)-furanone in the juvenile foliage of the New Zealand tree Halocarpus biformis. nih.gov This glycoside can easily eliminate glucose under neutral or basic conditions to yield the target (Z)-5-ethylidene-2(5H)-furanone and its E-isomer. nih.gov

Synthetic strategies also rely on specifically designed precursors. Isoxazole derivatives, prepared through 1,3-dipolar cycloaddition reactions, are key intermediates that can be converted into highly functionalized 3(2H)-furanones. nih.gov This method allows for the introduction of a functionalized side chain early in the synthesis, which can be modified later, making it suitable for creating libraries of related compounds. nih.gov

Synthesis of Alkylidene Furanone Scaffolds

The construction of the exocyclic double bond of alkylidene furanones is often achieved through modern catalytic methods, which offer high efficiency and control.

Palladium-Catalyzed Carbonylation and Annulation Reactions

Palladium catalysis is a powerful tool for constructing furanone rings and their derivatives. uni-rostock.de A tandem methodology involving a Mannich addition followed by a palladium-catalyzed ring-closing protocol provides a facile route to 4-substituted furanones from 4-chloroacetoacetate esters and imines. beilstein-journals.orgnih.gov This process is efficient for a range of substrates and proceeds in good to excellent yields. nih.gov

Multicomponent reactions catalyzed by palladium also offer an elegant way to build complexity in a single step. A three-component reaction of ynones, imines, and aryl iodides in the presence of a palladium catalyst affords fully substituted alkylidene-furan-3(2H)-ones. nih.gov This sequence involves the formation of two carbon-carbon bonds and one carbon-oxygen bond. nih.gov Furthermore, palladium-catalyzed three-component annulation reactions that involve multiple C-H activations can be used to construct complex fused-ring systems. rsc.org Cross-coupling reactions, such as those between 4-tosyl-2(5H)-furanone and boronic acids, also utilize palladium catalysts to generate 4-substituted 2(5H)-furanones. researchgate.net

| Palladium-Catalyzed Reaction | Reactants | Key Features | Reference |

|---|---|---|---|

| Tandem Mannich/Ring-Closing | 4-chloroacetoacetate esters, imines | Forms 4-substituted furanones | beilstein-journals.orgnih.gov |

| Three-Component Synthesis | Ynones, imines, aryl iodides | Forms fully substituted alkylidene furanones | nih.gov |

| Cross-Coupling Reaction | 4-tosyl-2(5H)-furanone, boronic acids | Forms 4-substituted 2(5H)-furanones | researchgate.net |

| Direct Arene/Alkene Coupling | o-alkenyl biaryls | Constructs alkylidene fluorene (B118485) scaffolds | nih.gov |

Organometallic Reagents in Alkylidene Furanone Formation

Organometallic reagents, which feature a metal-carbon bond, are potent nucleophiles and are fundamental to many synthetic strategies for forming carbon-carbon bonds. youtube.comlibretexts.org Reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are strong nucleophiles that readily attack electrophilic carbonyl carbons. saskoer.calibretexts.org

In the context of furanone synthesis, organometallic intermediates are often generated in situ during transition-metal-catalyzed reactions. For example, palladium-catalyzed reactions can proceed through the formation of oxa-π-allylpalladium complexes from α-halo ketones. beilstein-journals.orgnih.gov Gold- and rhodium-catalyzed cyclizations of alkynyl compounds also involve the activation of the alkyne by the metal, leading to organometallic intermediates that facilitate ring closure. organic-chemistry.org The one-pot synthesis of E-alkylidene furanones from 4-pentynoic acid is catalyzed by Wilkinson's complex, a rhodium-based organometallic catalyst. elsevierpure.com

Furthermore, copper-based organometallic chemistry is used in the synthesis of alkylidene butenolides. The cyclization of β-iodide-α,β-unsaturated acids with alkynes is facilitated by copper iodide, which likely involves an organocopper intermediate. researchgate.net The reactivity of these organometallic species is crucial for the efficient and selective formation of the desired alkylidene furanone products.

Stereoselective and Regioselective Synthetic Strategies

The exocyclic double bond of the ethylidene group in this compound can exist as two geometric isomers, (E) and (Z). The control of this stereochemistry is a critical aspect of the synthesis, as the biological activity of the final compound can be dependent on the specific isomer.

Control of E/Z Isomerism of the Ethylidene Moiety

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally favor the formation of the (E)-isomer through a thermodynamically controlled pathway. In contrast, non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the (Z)-isomer via a kinetically controlled pathway under salt-free conditions.

The presence of lithium salts can influence the stereoselectivity by promoting the equilibration of the diastereomeric betaine (B1666868) intermediates, often leading to an increased proportion of the (E)-isomer. Therefore, by carefully selecting the base and additives, a degree of control over the E/Z ratio can be achieved.

Another approach to control the stereochemistry is through acid-catalyzed isomerization. It has been observed in related γ-alkylidenebutenolides that a prepared mixture of isomers can be equilibrated in the presence of an acid catalyst, often favoring the thermodynamically more stable isomer. While neutral γ-alkylidenebutenolides are often more stable in the Z form, protonation of the lactone carbonyl group can lead to preferential stabilization of the E isomer.

| Factor | Effect on Stereoselectivity |

|---|---|

| Ylide Type | Non-stabilized ylides generally favor the (Z)-isomer. |

| Reaction Conditions | Salt-free conditions favor the (Z)-isomer. The presence of lithium salts can increase the proportion of the (E)-isomer. |

| Post-synthetic Isomerization | Acid catalysis can be used to equilibrate a mixture of isomers to the thermodynamically more stable form. |

Chiral Auxiliary and Asymmetric Synthesis Approaches

The development of asymmetric syntheses to produce enantiomerically pure this compound is a significant challenge. One established strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. For butenolide synthesis, chiral alcohols or amines can be used to form chiral esters or amides, which can then influence the stereochemical outcome of subsequent reactions, such as additions to the furanone ring.

While specific examples for this compound are not extensively documented, the general principle has been applied to related 5-alkoxy-2(5H)-furanones. For instance, asymmetric 1,4-additions to furanones bearing a chiral alkoxy group have been shown to proceed with high diastereoselectivity. This approach could potentially be adapted to set a chiral center before the introduction of the ethylidene group.

Analogous and Derivative Synthesis

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship studies and the development of new compounds with tailored properties.

Strategies for Introducing Varied Substituents at Furanone Ring Positions

The furanone ring offers several positions for the introduction of various substituents. For instance, the C3 and C4 positions can be functionalized through different synthetic routes. Halogenated furanone precursors, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, are versatile starting materials. nih.gov These compounds can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at the C3 and C4 positions.

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce carbon-based substituents at these positions, provided a suitable leaving group (e.g., a halogen or a triflate) is present on the furanone ring.

Functionalization of the Methoxy Group

The methoxy group at the C4 position can also be a site for modification. Demethylation to the corresponding 4-hydroxy derivative can be achieved using various reagents, such as boron tribromide or other Lewis acids. The resulting hydroxyl group can then be further functionalized, for example, by etherification or esterification, to introduce a wide range of different alkoxy or acyloxy groups. This allows for the synthesis of a library of analogs with modified properties.

| Position of Modification | Synthetic Strategy | Potential New Functional Groups |

|---|---|---|

| C3 and C4 Positions | Nucleophilic substitution on halo-furanones, Cross-coupling reactions | -NR2, -SR, -OR, Alkyl, Aryl |

| C4 Methoxy Group | Demethylation followed by etherification or esterification | -OH, -OR', -OC(O)R' |

Synthesis of Related Alkylidene Furanone Structures

The synthesis of alkylidene furanones, a structural motif present in numerous bioactive natural products and pharmaceuticals, has been an area of significant interest in organic chemistry. acs.orgacs.org Various synthetic strategies have been developed to access these privileged scaffolds, offering pathways to a diverse range of substituted butenolides. acs.orgorganic-chemistry.org These methods often focus on achieving high efficiency, regioselectivity, and tolerance of various functional groups. acs.orgorganic-chemistry.org

One prominent approach involves the use of palladium catalysis. A three-component reaction of ynones, imines, and aryl iodides, catalyzed by a palladium acetate/XantPhos system, affords fully substituted alkylidene-furan-3(2H)-ones. acs.orgnih.gov This method proceeds through a sequence of a Mannich reaction, followed by a chemo- and regioselective oxypalladation and reductive elimination, forming one carbon-oxygen and two carbon-carbon bonds in the process. acs.orgnih.gov The reaction is versatile, accommodating various p-substituted aryl aldimines, N-protected imines, and even aliphatic imines, leading to the desired furan-3-ones in excellent yields. acs.org

Another strategy utilizes a tandem palladium-catalyzed β,γ-dehydrogenation and vinyl C─H olefination of free carboxylic acids to produce β-alkylidene-γ-lactones. nih.gov The success of this method relies on the design of specific bidentate oxime ether-pyridone and morpholine-pyridone ligands to achieve double functionalization through sequential methylene (B1212753) and vinyl C─H activation. nih.gov

Ring-closing metathesis (RCM) has also been employed for the synthesis of α,β-unsaturated 4,5-disubstituted γ-lactones. organic-chemistry.org The ruthenium-catalyzed RCM of methallyl acrylates, using the first-generation Grubbs' catalyst, has proven effective for this transformation, yielding 4-methyl-5-alkyl-2(5H)-furanones in good to high yields. organic-chemistry.org Notably, this catalyst is effective despite the electron deficiency of the double bonds in the starting materials. organic-chemistry.org

A general and efficient method for preparing substituted butenolides involves the reaction of hydroxymethylcyclopropenones with catalytic amounts of phosphines. acs.orgorganic-chemistry.org This reaction proceeds through the phosphine-mediated ring-opening of the cyclopropenone to form a reactive ketene (B1206846) ylide, which is then trapped by the pendant hydroxy group to furnish the butenolide scaffold. acs.orgorganic-chemistry.org This intramolecular cyclization is tolerant of a wide array of functional groups, including those on α-alkyl and α-aryl substituted cyclopropenones. acs.org

Furthermore, a base-controlled regioselective synthesis of butenolide-based α- and β-amino acid derivatives has been developed from 2-bromo-2H-azirine-2-carboxylic esters/amides and arylacetic acids. acs.org The regioselectivity of the reaction can be switched by the choice of the basic catalyst, allowing for the preparation of either butenolide-based α- or β-amino acid derivatives. acs.org

A one-pot synthesis of E-alkylidene derivatives of 3H-furan-2-ones has also been reported, starting from 4-pentynoic acid and an aldehyde. elsevierpure.com This reaction is facilitated by a co-catalyst system of Wilkinson's complex and 2-aminopyridine, proceeding through a transition metal-catalyzed cyclization of the 4-pentynoic acid followed by condensation with the aldehyde. elsevierpure.com

The following tables summarize representative examples of synthesized alkylidene furanone structures and the conditions employed in their preparation.

Table 1: Palladium-Catalyzed Synthesis of Fully Substituted Alkylidene Furanones acs.org

| Entry | Ynone | Imine | Aryl Iodide | Product | Yield (%) |

| 1 | 1,3-Diphenylpropane-1,2-dione | N-Benzylidenemethanamine | Iodobenzene | 2-(Phenyl(phenylamino)methyl)-4,5-diphenylfuran-3(2H)-one | 85 |

| 2 | 1-Phenyl-3-(p-tolyl)propane-1,2-dione | N-Benzylidenemethanamine | Iodobenzene | 2-(Phenyl(phenylamino)methyl)-5-phenyl-4-(p-tolyl)furan-3(2H)-one | 82 |

| 3 | 1-(4-Methoxyphenyl)-3-phenylpropane-1,2-dione | N-Benzylidenemethanamine | Iodobenzene | 4-(4-Methoxyphenyl)-2-(phenyl(phenylamino)methyl)-5-phenylfuran-3(2H)-one | 88 |

| 4 | 1-(4-Chlorophenyl)-3-phenylpropane-1,2-dione | N-Benzylidenemethanamine | Iodobenzene | 4-(4-Chlorophenyl)-2-(phenyl(phenylamino)methyl)-5-phenylfuran-3(2H)-one | 80 |

| 5 | 1,3-Diphenylpropane-1,2-dione | N-(4-Methoxybenzylidene)methanamine | Iodobenzene | 2-((4-Methoxyphenyl)(phenylamino)methyl)-4,5-diphenylfuran-3(2H)-one | 86 |

Reaction Conditions: Ynone (0.15 mmol), imine (0.1 mmol), aryl iodide (0.1 mmol), Pd(OAc)2 (5 mol %), XantPhos (10 mol %), DIPEA (2.0 equiv), MeCN (1.0 mL), rt.

Table 2: Synthesis of Substituted Butenolides from Hydroxymethylcyclopropenones acs.org

| Entry | α-Substituent on Cyclopropenone | Product | Yield (%) |

| 1 | Phenyl | 5-Phenyl-3(2H)-furanone | 95 |

| 2 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3(2H)-furanone | 92 |

| 3 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-3(2H)-furanone | 88 |

| 4 | Thiophen-2-yl | 5-(Thiophen-2-yl)-3(2H)-furanone | 90 |

| 5 | Propyl | 5-Propyl-3(2H)-furanone | 85 |

Reaction Conditions: Hydroxymethylcyclopropenone (1.0 equiv), PPh3 (10 mol %), THF, rt.

Table 3: Ring-Closing Metathesis for the Synthesis of 4-Methyl-5-alkyl-2(5H)-furanones organic-chemistry.org

| Entry | R Group on Methallyl Acrylate | Product | Yield (%) |

| 1 | n-Butyl | 5-n-Butyl-4-methyl-2(5H)-furanone | 85 |

| 2 | n-Hexyl | 5-n-Hexyl-4-methyl-2(5H)-furanone | 82 |

| 3 | Cyclohexyl | 5-Cyclohexyl-4-methyl-2(5H)-furanone | 78 |

| 4 | Benzyl | 5-Benzyl-4-methyl-2(5H)-furanone | 80 |

| 5 | Phenyl | 4-Methyl-5-phenyl-2(5H)-furanone | 75 |

Reaction Conditions: Methallyl acrylate, Grubbs' Catalyst (1st generation), CH2Cl2, reflux.

Advanced Spectroscopic and Computational Characterization of 5 Ethylidene 4 Methoxyfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity AnalysisSimilarly, there is no available ¹³C NMR data for this compound. This information would be required to identify the chemical environment of each carbon atom in the molecule, including the carbonyl carbon, the olefinic carbons, the methoxy (B1213986) carbon, and the carbons of the ethylidene group.

Due to the absence of the necessary spectroscopic data for 5-Ethylidene-4-methoxyfuran-2(5H)-one, a detailed and scientifically accurate article adhering to the requested outline and focusing solely on this compound cannot be generated at this time. The creation of such an article would necessitate either the synthesis and experimental analysis of the compound or dedicated computational studies to predict its spectroscopic properties, neither of which are available in the public domain.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules by mapping out the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the vinylic proton of the ethylidene group and the protons of its methyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. An HMQC or HSQC spectrum would definitively assign the proton signals of the methoxy and ethylidene groups to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be anticipated between the methoxy protons and the C4 carbon, as well as between the ethylidene protons and both the C5 carbon and the exocyclic double-bonded carbon.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HMBC) | Inferred Connectivity |

| Methoxy Protons (-OCH₃) | C4 | Methoxy group attached to C4 |

| Ethylidene Vinylic Proton (=CH-CH₃) | C5, Ethylidene Methyl Carbon | Confirms ethylidene group at C5 |

| Ethylidene Methyl Protons (=CH-CH₃) | C5, Ethylidene Vinylic Carbon | Confirms ethylidene group at C5 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₇H₈O₃) can be calculated to confirm its identity in a sample.

Table of Calculated Mass Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₃ |

| Monoisotopic Mass | 140.04734 Da |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated monoisotopic mass would confirm the elemental composition.

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that can help identify the compound and confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Table of Plausible EI-MS Fragmentations

| m/z of Fragment | Plausible Lost Neutral/Radical | Structure of Fragment Ion |

|---|---|---|

| 125 | •CH₃ (Methyl radical) | Loss of the methyl from the ethylidene group |

| 111 | •CHO (Formyl radical) or •OCH₃ (Methoxy radical) | Loss of the methoxy group or ring fragmentation |

| 97 | C₂H₃O• | Fragmentation involving the ethylidene and carbonyl groups |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtainable as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique yields precise atomic coordinates, from which all geometric parameters can be calculated.

X-ray diffraction analysis allows for the precise measurement of the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsion angles). This data provides a complete geometric description of the molecule. Without experimental data, representative values for similar chemical environments can be referenced.

Table of Representative Bond Parameters

| Parameter | Bond/Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C=C (ring) | ~1.34 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Angle | O-C=O | ~120° |

| Bond Angle | C-O-C (ester) | ~110° |

The ethylidene group (C=CHCH₃) can exist as two geometric isomers (E and Z). X-ray crystallography would unambiguously determine which isomer is present in the crystal. Furthermore, it would reveal the conformation of the furanone ring (whether it is planar or slightly twisted) and the precise orientation of the substituent groups relative to the ring. This provides an unequivocal assignment of the molecule's stereochemistry and preferred solid-state conformation.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides profound insights into the molecular properties of this compound at the atomic level. These theoretical studies are essential for complementing experimental data, predicting molecular behavior, and understanding the fundamental principles governing its structure and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons.

Geometry Optimization: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to locate the global minimum on the potential energy surface. This process yields the optimized bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. If such data were available, it would be presented in a table comparing key structural parameters.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate various electronic properties. This includes the total energy, dipole moment, and the distribution of electron density, which helps in understanding the molecule's polarity and regions susceptible to electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies: The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating regions susceptible to electrophilic attack. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating regions prone to nucleophilic attack. The energies of these orbitals (EHOMO and ELUMO) are calculated.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive. If data were available, a table of these energy values and the calculated gap would be presented, along with graphical representations of the HOMO and LUMO electron density distributions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer.

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Intramolecular Interactions: This analysis identifies key donor-acceptor (bond-antibond) interactions. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled Lewis-type orbital (donor) to an empty non-Lewis orbital (acceptor). These values are crucial for understanding the stability conferred by phenomena like hyperconjugation and resonance. A data table would typically list the most significant donor-acceptor interactions and their corresponding stabilization energies.

Spectroscopic Property Prediction (NMR, UV-Vis, VCD)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, usually within a DFT framework, is used to predict the 1H and 13C NMR chemical shifts. These theoretical values, once scaled, can be compared directly with experimental data to aid in signal assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the absorption maxima (λmax) in the UV-Visible spectrum, helping to understand the electronic transitions responsible for the observed absorption bands.

Vibrational Circular Dichroism (VCD): For chiral molecules, VCD spectroscopy provides information about the absolute configuration. Theoretical VCD spectra can be calculated and compared with experimental spectra to unambiguously determine the stereochemistry of the molecule.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis maps the energy landscape of these different spatial arrangements.

Potential Energy Surface (PES) Scan: A PES scan involves systematically changing a specific dihedral angle (e.g., rotation around the single bond connecting the ethylidene group to the furanone ring) and calculating the energy at each step. This process identifies all stable conformers (local minima) and the energy barriers (transition states) that separate them.

Boltzmann Distribution: The relative energies of the identified stable conformers are used to calculate their expected populations at a given temperature according to the Boltzmann distribution. This helps in understanding which conformation is most likely to be observed experimentally. The results would typically be visualized as a plot of potential energy versus the dihedral angle.

Chemical Reactivity and Mechanistic Studies of 5 Ethylidene 4 Methoxyfuran 2 5h One

Reaction Pathways of the Furanone Ring

The furanone ring serves as the structural core of the molecule and is central to its reactivity. As an α,β-unsaturated lactone, it possesses several reactive sites, including the carbonyl group, the double bond within the ring (C3-C4), and the ester linkage.

Electrophilic and Nucleophilic Substitution on the Furanone Core

While the furanone ring is not aromatic, it can undergo substitution reactions through addition-elimination mechanisms or direct attack on substituted positions. The electron-donating methoxy (B1213986) group at the C4 position and the conjugation with the ethylidene group at C5 significantly influence the electron density and reactivity of the ring's double bond.

Electrophilic substitution has been observed in analogous systems. For instance, the reaction of 4-methoxy-2(5H)-furanone with N-Bromosuccinimide (NBS) demonstrates that the furanone core can undergo bromination at multiple sites. This reaction yields a mixture of products, indicating the nuanced regioselectivity governed by both steric and electronic effects. unipi.it

| Product | Position of Bromination | Yield |

|---|---|---|

| 3-bromo-4-methoxy-2(5H)-furanone | C3 | 45% |

| 5-bromo-4-methoxy-2(5H)-furanone | C5 | Trace |

| 3,5-dibromo-4-methoxy-2(5H)-furanone | C3 and C5 | Trace |

Nucleophilic substitution reactions are also prevalent, particularly on furanone rings bearing good leaving groups. In systems like 5-alkoxy-3,4-dihalo-2(5H)-furanones, the halogen at the C4 position is susceptible to displacement by various nucleophiles. nih.gov This suggests that the C4 position in 5-Ethylidene-4-methoxyfuran-2(5H)-one could potentially undergo nucleophilic attack, although the methoxy group is a poorer leaving group than a halogen. Such reactions often proceed via a Michael addition-elimination pathway. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with arylsulfonyl hydrazines to form products resulting from substitution at the C4 position. mdpi.com

Ring-Opening and Ring-Closing Reactions

The lactone (cyclic ester) functionality of the furanone ring makes it susceptible to ring-opening reactions, typically through hydrolysis under acidic or basic conditions. This reaction breaks the ester bond to form a corresponding γ-hydroxy carboxylic acid, which may exist in equilibrium with the closed-ring lactone. In related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the equilibrium can shift towards the acyclic form in the presence of a base, and this open form is reactive towards nucleophiles like amino acids. mdpi.com

Transition metal catalysis can also facilitate ring-opening. For example, cobalt catalysts have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans. nih.govnih.gov The proposed mechanism involves the formation of a metallacyclobutane intermediate, followed by β-oxygen elimination to yield an acyclic product. nih.govnih.gov While this has been demonstrated on a simpler system, it highlights a potential pathway for the transformation of the furanone ring in this compound.

Reactivity of the Ethylidene Moiety

The exocyclic carbon-carbon double bond of the ethylidene group is conjugated with the lactone's carbonyl group, rendering it an electron-deficient π-system. This makes it a prime site for various addition and redox reactions.

Addition Reactions to the Carbon-Carbon Double Bond

The conjugation of the ethylidene double bond with the carbonyl group activates it for nucleophilic conjugate addition (Michael addition). A wide range of soft nucleophiles, such as enolates, amines, and thiols, can add to the β-carbon of the ethylidene group.

Furthermore, the ethylidene furanone system can participate in cycloaddition reactions. As a dienophile, it can react with dienes in [4+2] Diels-Alder reactions. Photochemical [2+2] cycloadditions with alkenes are also a characteristic reaction of α,β-unsaturated lactones, leading to the formation of cyclobutane (B1203170) rings. tandfonline.com Higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, have also been reported, demonstrating the versatility of the furanone scaffold in forming complex polycyclic systems. nih.gov

Oxidative and Reductive Transformations of the Ethylidene Group

The double bond of the ethylidene group can be readily reduced. Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, would be expected to selectively reduce the ethylidene double bond to an ethyl group, yielding 5-Ethyl-4-methoxyfuran-2(5H)-one. The double bond within the furanone ring may also be reduced under more forcing conditions.

Conversely, the ethylidene group is susceptible to oxidative cleavage and modification.

Ozonolysis : Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to furnish 4-methoxy-5-oxo-furan-2(5H)-one and formaldehyde.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form a spirocyclic epoxide at the site of the ethylidene double bond.

Dihydroxylation : Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would convert the double bond into a diol, yielding 5-(1,2-dihydroxyethyl)-4-methoxyfuran-2(5H)-one.

Reactivity of the Methoxy Group

The methoxy group at the C4 position is attached to a carbon of a double bond, forming an enol ether moiety. This functionality has distinct reactivity. Under aqueous acidic conditions, enol ethers are prone to hydrolysis. The mechanism involves protonation of the double bond at the C3 position, followed by the attack of water at the C4 position and subsequent loss of methanol. This process would transform the enol ether into a ketone, resulting in the formation of a β-keto lactone, specifically 5-Ethylidene-furan-2,4(3H,5H)-dione.

The methoxy group is generally stable under neutral or basic conditions and can be retained during reactions at other sites of the molecule, as seen in the nucleophilic substitution reactions of 5-methoxy-3,4-dihalogeno-2(5H)-furanones. nih.gov

Demethylation and Alkylation Reactions

The presence of a methoxy group at the C4 position and an exocyclic ethylidene group at the C5 position makes this compound a candidate for various chemical modifications.

Demethylation Reactions:

The cleavage of the methyl ether at the C4 position would yield the corresponding 4-hydroxy derivative. While specific studies on the demethylation of this compound are not extensively documented, general methods for the demethylation of aryl methyl ethers can be considered. These reactions typically involve the use of strong Lewis acids or nucleophilic reagents. The choice of reagent is critical to avoid unwanted side reactions involving the lactone ring or the ethylidene double bond.

| Reagent Class | Example Reagents | Potential Considerations |

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Potential for lactone ring opening or polymerization under harsh conditions. |

| Nucleophilic Agents | Thiolates (e.g., Sodium thiomethoxide), Iodide salts (e.g., Lithium iodide) | Milder conditions may offer better selectivity, but reactivity with the ethylidene group should be evaluated. |

Alkylation Reactions:

Alkylation of furanone derivatives can occur at several positions, depending on the reaction conditions and the nature of the electrophile. For this compound, potential sites for alkylation include the oxygen atom of the methoxy group (following demethylation) or carbon atoms of the furanone ring. The generation of an enolate under basic conditions could facilitate C-alkylation, although the regioselectivity would be influenced by both electronic and steric factors.

Influence of the Methoxy Group on Ring and Ethylidene Reactivity

The methoxy group at the C4 position exerts a significant electronic influence on the entire molecule. As an electron-donating group, it increases the electron density of the endocyclic double bond (C3=C4), which can affect its susceptibility to electrophilic attack. Conversely, this electron donation can also influence the reactivity of the conjugated system, including the carbonyl group and the exocyclic ethylidene double bond.

The electron-donating nature of the methoxy group can modulate the electrophilicity of the carbonyl carbon (C2) and the β-carbon of the ethylidene group. This can impact the regioselectivity of nucleophilic additions. Furthermore, the steric bulk of the methoxy group, although relatively small, may play a role in directing the approach of reagents to the furanone ring.

Tautomerism and Isomerization Dynamics

Keto-Enol Tautomerism in Related Furanones

While this compound itself does not possess an α-hydrogen to the carbonyl group and therefore does not undergo classical keto-enol tautomerism, related 4-hydroxy-2(5H)-furanones can exist in equilibrium with their enol tautomers. This tautomerism is a key factor in their chemical reactivity, as the enol form can act as a nucleophile. The position of the equilibrium is influenced by factors such as solvent polarity and pH. For instance, in 4-hydroxy-2,5-dimethyl-3(2H)-furanone, tautomerism and racemization are found to be lowest at pH values between 4 and 5, and are catalyzed under more acidic or basic conditions. nih.gov

E/Z Isomerization of the Ethylidene Group

The exocyclic ethylidene group of this compound can exist as two geometric isomers, (E) and (Z). The interconversion between these isomers, or E/Z isomerization, can be induced by thermal or photochemical means. The relative stability of the (E) and (Z) isomers is determined by steric and electronic factors.

Photochemical isomerization often proceeds through the absorption of light, leading to an excited state where rotation around the double bond is more facile. netsci-journal.comnih.gov The specific wavelength of light required and the quantum yield of isomerization would be dependent on the molecular structure. Thermal isomerization requires overcoming a significant energy barrier and typically occurs at elevated temperatures. The mechanism of isomerization can involve a diradical intermediate or be catalyzed by acids or other reagents.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

Reaction Kinetics and Rate Determining Steps

Understanding the kinetics of reactions involving this compound is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Kinetic studies involve monitoring the change in concentration of reactants or products over time. Spectroscopic techniques such as UV-Vis and NMR spectroscopy are powerful tools for such investigations. researchgate.netnih.govsapub.org

Transition State Analysis via Computational Methods

Currently, there are no published computational studies that specifically detail the transition state analysis for reactions involving this compound. In organic chemistry, such analyses are crucial for elucidating reaction mechanisms, predicting product stereochemistry, and understanding the energetic pathways of chemical transformations.

Computational methods, particularly Density Functional Theory (DFT), are standard tools for modeling transition states. These analyses typically involve:

Geometry Optimization: Locating the lowest energy structures for reactants, products, and transition states.

Frequency Calculations: Confirming the nature of stationary points (minima for reactants/products, first-order saddle point for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactants and products.

Without specific studies on this compound, a hypothetical analysis would be purely speculative. A computational investigation would be necessary to determine the activation energies and geometries of transition states for its potential reactions, such as cycloadditions, Michael additions, or hydrogenations.

Role of Catalysts and Reagents in Directed Reactivity

The directed reactivity of butenolides and related furanones is often controlled by specific catalysts and reagents, guiding reactions towards desired chemo-, regio-, and stereochemical outcomes. While no studies focus exclusively on this compound, research on analogous structures provides insight into potential catalytic applications.

Catalytic Hydrogenation: The exocyclic ethylidene group and the endocyclic double bond are potential sites for catalytic hydrogenation. Palladium, platinum, and nickel catalysts are commonly employed for such reductions. For instance, the hydrogenation of 5-hydroxymethylfurfural (B1680220) (a related furan (B31954) derivative) to 2,5-dimethylfuran (B142691) involves bifunctional catalysts that facilitate both hydrogenation and hydrogenolysis. A similar approach could, in theory, be applied to selectively reduce one or both double bonds of this compound. The choice of catalyst and reaction conditions would be critical in directing the selectivity.

Lewis and Brønsted Acid Catalysis: Lewis acids can activate the furanone ring, particularly the carbonyl group, rendering it more susceptible to nucleophilic attack. This is a common strategy in reactions like Michael additions and Diels-Alder cycloadditions. For related 2(5H)-furanone systems, Lewis acids have been used to catalyze reactions at various positions on the ring.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are frequently used to achieve enantioselective functionalization of butenolides. These catalysts can activate the substrate through the formation of iminium or enamine intermediates, or through hydrogen bonding, to direct the approach of a nucleophile.

The table below summarizes potential catalytic systems based on reactivity of analogous furanone compounds.

| Catalyst Type | Potential Reaction | Role of Catalyst |

| Palladium on Carbon (Pd/C) | Hydrogenation | Catalyzes the addition of hydrogen across double bonds. |

| Lewis Acids (e.g., TiCl₄, Sc(OTf)₃) | Michael Addition, Diels-Alder | Activates the carbonyl group, enhancing electrophilicity. |

| Chiral Organocatalysts | Asymmetric Michael Addition | Creates a chiral environment to control stereoselectivity. |

Note: This table is based on general reactivity principles of furanones and not on specific experimental data for this compound.

Vinylogous Reactivity and Extended Conjugation Effects

The structure of this compound features an extended π-system, which encompasses the endocyclic double bond, the carbonyl group, and the exocyclic ethylidene moiety. This extended conjugation is fundamental to its potential for vinylogous reactivity.

In a vinylogous reaction, the electronic effect of a functional group is transmitted through a conjugated system. The conjugated system in this compound allows for nucleophilic attack not only at the carbon atom beta to the carbonyl group (C4), but also at the terminal carbon of the ethylidene group in what is known as a 1,6-conjugate addition.

The methoxy group at the C4 position is an electron-donating group, which increases the electron density within the furanone ring and influences the regioselectivity of nucleophilic attacks. This extended conjugation makes the terminal carbon of the ethylidene group a soft electrophilic site, susceptible to attack by soft nucleophiles in a Michael-type fashion. The outcome of such a reaction would be the formation of a new carbon-carbon or carbon-heteroatom bond at a remote position from the activating carbonyl group.

Detailed studies on other conjugated systems, such as 4-alkylidene-5-aminopyrazoles, have demonstrated the feasibility of vinylogous addition reactions. While directly analogous studies on this compound are absent, the underlying electronic principles suggest that it should be a viable substrate for such transformations.

Biochemical Pathways and Biological Interactions of Furanone Structures

Role in Natural Product Biosynthesis

Furanones are significant components of many natural products, contributing to the flavors and aromas of fruits and cooked foods, and acting as signaling molecules. nih.govcambridge.org Their biosynthesis is complex and can occur through both enzymatic and non-enzymatic pathways, such as the Maillard reaction between sugars and amino acids during heating. nih.govcambridge.org

The enzymatic synthesis of furanones is best understood in the context of flavor biosynthesis in fruits, particularly the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries. nih.gov The biosynthesis of this and related furanones involves a series of enzymatic steps that convert simple sugars into the final furanone structure.

A critical enzyme in this process is an enone oxidoreductase (formerly designated as a quinone oxidoreductase). nih.govresearchgate.net In strawberries (Fragaria × ananassa), this enzyme, known as FaEO (Fragaria x ananassa enone oxidoreductase), catalyzes the final step in HDMF biosynthesis. researchgate.net This reaction involves the NAD(P)H-dependent reduction of the exocyclic double bond of the precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), to yield HDMF. nih.govresearchgate.net Similarly, the enzyme can reduce (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) to produce 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF). nih.govresearchgate.net In yeast, such as Saccharomyces cerevisiae, aldehyde reductases have been identified that are involved in the production of furanones like 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a key flavor compound in soy sauce.

| Enzyme | Organism | Reaction Catalyzed | Precursor | Product |

|---|---|---|---|---|

| Enone Oxidoreductase (FaEO) | Strawberry (Fragaria × ananassa) | Reduction of exocyclic double bond | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) |

| Aldehyde Reductase (YNL134C) | Yeast (Saccharomyces cerevisiae) | NADPH-dependent reduction | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) |

The biosynthesis of furanones originates from primary metabolism, with carbohydrates serving as the fundamental precursors. mdpi.com Studies in strawberries and yeast have identified several key precursors and intermediates.

In strawberries, radiotracer studies have shown that D-fructose and its phosphorylated derivatives are efficient precursors for HDMF. mdpi.comacs.org Specifically, D-fructose-1,6-bisphosphate is considered a primary precursor, which enters a pathway leading to the formation of the immediate precursor, HMMF. nih.govnih.gov In yeast, intermediates of the pentose (B10789219) phosphate (B84403) pathway, such as D-ribulose-5-phosphate and D-sedoheptulose-7-phosphate, have been identified as potential precursors for HEMF. acs.orgresearchgate.net The formation of some furanones in fermented products like soy sauce and beer appears to involve yeast-mediated conversion of intermediates from the Maillard reaction. nih.govcambridge.org

| Furanone Product | Primary Precursor(s) | Key Intermediate(s) | Organism/System |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | D-fructose, D-fructose-1,6-bisphosphate, D-fructose-6-phosphate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Strawberry |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Pentose phosphate pathway intermediates (e.g., D-xylulose-5-phosphate) | Maillard reaction intermediates | Yeast |

| Ascorbic Acid (Vitamin C) | Sugars (e.g., D-glucose) | L-galactono-1,4-lactone | Plants |

Biochemical Reactivity and Metabolism

The furanone scaffold is characterized by its chemical reactivity, which underpins both its biological activity and its metabolic fate. The presence of double bonds, carbonyl groups, and potential leaving groups makes these molecules susceptible to a variety of biochemical transformations. researchgate.net

Furanones can interact with biological macromolecules through both covalent and non-covalent interactions. Halogenated furanones, for instance, are well-known for their ability to interfere with bacterial quorum sensing by targeting transcriptional regulator proteins. nih.gov The brominated furanone C-30, a synthetic derivative of natural furanones from the alga Delisea pulchra, has been shown to bind to the LasR and RhlR proteins in Pseudomonas aeruginosa. nih.gov This binding is thought to compete with the natural acyl-homoserine lactone (AHL) signaling molecules, rendering the regulatory proteins dysfunctional and preventing the expression of virulence genes. nih.govresearchgate.net The mechanism may involve destabilizing the protein, leading to its degradation by cellular proteases. researchgate.net

Other furanone derivatives are used as reagents that react specifically with primary amine groups in proteins. mdpi.com For example, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) reacts with amino groups to yield highly fluorescent pyrrolinone products, a property widely used for protein detection and quantification. mdpi.com Furthermore, the metabolism of compounds containing a furan (B31954) ring can generate reactive intermediates that readily alkylate proteins, which can be a mechanism of cytotoxicity. nih.gov

The metabolism of furanone-containing compounds is a key aspect of their biotransformation and detoxification. longdom.org These processes are generally categorized into Phase I and Phase II reactions. longdom.org

Phase I metabolism of the furan ring is often mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes can catalyze the oxidation of the furan ring, leading to the formation of reactive intermediates like epoxides or unsaturated dicarbonyls. nih.gov A proposed mechanism for metabolic cleavage of a furan ring involves direct oxidation by cytochrome P-450 to form a reactive unsaturated aldehyde intermediate, which is then further metabolized. nih.gov This pathway differs from earlier hypotheses that suggested hydroxylation as the initial step. nih.gov These reactive metabolites can subsequently be conjugated in Phase II reactions.

Phase II transformations involve the conjugation of the furanone or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. longdom.org Common conjugation reactions include glucuronidation and sulfation. longdom.org For example, the hydroxyl group of many furanones can be glycosylated, as seen with the formation of HDMF-glucoside in strawberries. mdpi.com

Mechanisms of Biological Activities (Excluding Clinical Data)

The furanone structure is a versatile pharmacophore, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netutripoli.edu.lynih.gov

A primary mechanism of action for many natural and synthetic furanones is the disruption of bacterial communication, or quorum sensing (QS). nih.govnih.gov This is particularly well-studied for the brominated furanones produced by the marine red alga Delisea pulchra. cambridge.org These compounds are structural analogues of bacterial N-acyl homoserine lactone (AHL) signaling molecules. nih.gov They act as antagonists, binding to LuxR-type transcriptional regulators and decreasing the DNA-binding activity of the protein. nih.govresearchgate.net By inhibiting QS, these furanones prevent the formation of biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov This anti-biofilm activity has been observed against various Gram-positive and Gram-negative bacteria. nih.gov

The unsaturated lactone ring in the furanone structure is an α,β-unsaturated carbonyl system, which is a reactive Michael acceptor. This reactivity can contribute to biological activity through covalent modification of nucleophilic residues (such as cysteine or lysine) in target proteins and enzymes, leading to their inactivation. The easily oxidized nature of some furanones also contributes to their antioxidant activity, which is comparable to that of ascorbic acid in some cases. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

Furanone compounds have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. nih.gov The antioxidant capacity of these molecules is often attributed to their chemical structure, which can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction. The effectiveness of furanones as radical scavengers is influenced by the substitution pattern on the furanone ring.

The mechanism of radical scavenging by furanone structures can be multifaceted. One key process involves the transfer of a hydrogen atom from a hydroxyl group on the furanone ring to a peroxyl radical. This action stabilizes the radical and prevents it from propagating damage to other molecules, such as lipids or proteins. Studies on various furan compounds have shown their ability to protect against oxidative damage induced by free radicals. For instance, certain furan derivatives have been observed to inhibit the bleaching of β-carotene caused by radicals generated from an azo initiator. nih.gov

Furthermore, the antioxidant activity of furanones can be influenced by their ability to chelate metal ions, which can otherwise participate in reactions that generate reactive oxygen species (ROS). By binding to metal ions like iron and copper, furanones can prevent them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. While direct studies on 5-Ethylidene-4-methoxyfuran-2(5H)-one are limited, the general principles of radical scavenging and metal chelation observed in other furanone compounds provide a basis for its potential antioxidant mechanisms. The presence of the methoxy (B1213986) group and the ethylidene substituent may modulate the electron-donating capacity of the molecule, thereby influencing its radical scavenging efficiency.

Antimicrobial Mechanisms against Bacterial Strains

Furanone derivatives have emerged as a significant class of antimicrobial agents with activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govnih.gov The antimicrobial action of these compounds is not attributed to a single mechanism but rather a combination of effects that disrupt essential bacterial processes.

One of the primary antimicrobial mechanisms of furanones involves the disruption of bacterial cell membranes. These compounds can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. The lipophilic nature of many furanone derivatives facilitates their interaction with the bacterial membrane.

In addition to direct membrane damage, some furanones have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells. nih.govresearchgate.net This increase in oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, leading to a loss of function and eventual cell death. researchgate.net Furthermore, certain furanone derivatives exhibit selective activity, being more effective against Gram-positive bacteria. nih.gov This selectivity may be due to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to the entry of the furanone compound. researchgate.net Some studies have also indicated that furanones can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov

| Bacterial Strain | Furanone Derivative | Observed Antimicrobial Effect |

| Staphylococcus aureus | F105 (a chlorinated 2(5H)-furanone) | Repressed growth at 8–16 μg/mL and killed 99.9% of cells at 32 μg/mL. nih.gov |

| Staphylococcus epidermidis | F105 | Repressed growth at 8–16 μg/mL and killed 99.9% of cells at 32 μg/mL. nih.gov |

| Bacillus cereus | F105 | Repressed growth at 8–16 μg/mL and killed 99.9% of cells at 32 μg/mL. nih.gov |

| Bacillus subtilis | F105 | Repressed growth at 8–16 μg/mL and killed 99.9% of cells at 32 μg/mL. nih.gov |

| Micrococcus luteus | F105 | Repressed growth at 8–16 μg/mL and killed 99.9% of cells at 32 μg/mL. nih.gov |

| Klebsiella pneumoniae | F105 | Growth remained unaffected, even at 128 μg/mL. nih.gov |

| Serratia marcescens | F105 | Growth remained unaffected, even at 128 μg/mL. nih.gov |

| Pseudomonas aeruginosa | F105 | Growth remained unaffected, even at 128 μg/mL. nih.gov |

| Escherichia coli | F105 | Growth remained unaffected, even at 128 μg/mL. nih.gov |

Quorum Sensing Inhibition Mechanisms

Furanones are well-documented inhibitors of quorum sensing (QS), a bacterial communication process that relies on the production and detection of signaling molecules called autoinducers to coordinate collective behaviors such as virulence factor production and biofilm formation. oup.comnih.gov The ability of furanones to interfere with QS makes them attractive as potential anti-virulence agents, as they can disarm pathogenic bacteria without directly killing them, which may reduce the selective pressure for the development of resistance. oup.com

The primary mechanism by which furanones inhibit QS in Gram-negative bacteria is through their structural similarity to N-acyl-homoserine lactones (AHLs), a common class of autoinducers. nih.gov Furanones can act as competitive antagonists of the AHL receptor proteins, such as LasR in Pseudomonas aeruginosa. nih.gov By binding to the receptor, either at the same site as the native AHL or at an allosteric site, the furanone can prevent the receptor from being activated by its cognate autoinducer. This, in turn, prevents the downstream activation of QS-regulated genes responsible for virulence and biofilm formation. microbiologyresearch.org

Some halogenated furanones have been shown to accelerate the turnover of the LuxR-type receptor proteins, further reducing the cell's ability to respond to QS signals. semanticscholar.org The effectiveness of furanones as QS inhibitors can be influenced by their specific chemical structure, including the nature and position of substituents on the furanone ring. nih.gov Research has demonstrated that synthetic furanone compounds can successfully suppress bacterial quorum sensing in vivo, leading to accelerated bacterial clearance and reduced lung pathology in animal models of P. aeruginosa infection. oup.com

| Furanone Compound | Target Organism | Quorum Sensing System | Mechanism of Inhibition |

| Halogenated furanones | Pseudomonas aeruginosa | LasR/RhlR | Competitive antagonism of AHL receptors. nih.govmicrobiologyresearch.org |

| Synthetic furanones (C30 and C56) | Pseudomonas aeruginosa | LasR/RhlR | Interference with N-acyl homoserine lactone signaling. oup.com |

| Brominated furanones | Pseudomonas aeruginosa | LasR | Inhibition of QS-controlled virulence factors. nih.gov |

| 2(5H)-Furanone | Chromobacterium violaceum, Agrobacterium tumefaciens | CviR/TraR | Inhibition of AHL-mediated gene expression. nih.gov |

Contribution to Sensory Perception and Flavor Biochemistry

Interaction with Olfactory Receptors and Chemoreception Mechanisms

The perception of flavor is a complex process that begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the nasal cavity. acs.org Furanones are a class of compounds known for their potent and distinct aromas, contributing significantly to the flavor profiles of many foods. nih.gov The interaction between a furanone molecule and an OR is a highly specific event, akin to a lock-and-key mechanism, where the shape and chemical properties of the furanone determine which ORs it can activate. acs.org

Studies have begun to identify the specific ORs that are activated by certain furanones. For example, Furaneol has been found to specifically activate the olfactory receptor OR5M3, while sotolone is a specific agonist for OR8D1. acs.org This high degree of specificity suggests that even small changes in the structure of a furanone, such as the position of a methyl group or the presence of a hydroxyl group, can significantly alter its interaction with ORs and, consequently, its perceived aroma. The methoxy and ethylidene groups in this compound would be expected to play a crucial role in its interaction with specific ORs, contributing to its unique sensory properties.

Formation Pathways in Food Matrices (e.g., Maillard Reaction)

Furanones are important flavor compounds that are often formed in food during thermal processing through the Maillard reaction. nih.govacs.org This complex series of chemical reactions occurs between reducing sugars and amino acids when heated, leading to the formation of a wide array of flavor and aroma compounds, including furanones. The specific type of furanone formed is dependent on the precursor sugars and amino acids, as well as the reaction conditions such as temperature, pH, and water activity.

One of the key pathways for furanone formation involves the degradation of sugars. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, can be formed from the thermal degradation of various sugars, including rhamnose and fructose. imreblank.ch The reaction often proceeds through the formation of 1-deoxyosones as intermediates. imreblank.ch The presence of amino acids can significantly influence the formation of furanones. For instance, the reaction between pentoses and the amino acid alanine (B10760859) can lead to the formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF). acs.org This process involves the incorporation of Strecker aldehydes, which are formed from the degradation of amino acids, into the sugar moiety. acs.org

The formation of this compound in food matrices would likely follow similar Maillard reaction pathways. The ethylidene group could potentially arise from the reaction of a C2 fragment, such as acetaldehyde (B116499) (the Strecker aldehyde of alanine), with a sugar-derived intermediate. The methoxy group could be formed through the methylation of a hydroxyl precursor, a reaction that can also occur during food processing.

| Furanone Compound | Precursors | Key Reaction Pathway |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pentoses, Glycine (B1666218) | Maillard reaction involving Strecker degradation of glycine to formaldehyde. acs.org |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Pentoses, Alanine | Maillard reaction involving Strecker degradation of alanine to acetaldehyde. acs.org |

| 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) | Pentoses | Decomposition of the Amadori compound via 2,3-enolization. imreblank.ch |

Stereochemical Influence on Flavor Profile and Perception

The stereochemistry of furanone compounds can have a profound impact on their flavor profile and perception. nih.gov Many furanones possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. Although enantiomers have identical physical and chemical properties in an achiral environment, they can interact differently with the chiral environment of olfactory receptors, leading to distinct odor characteristics and perception thresholds. researchgate.net

For example, studies on chiral 2-substituted-3(2H)-furanones have revealed significant organoleptic differences between their enantiomers. nih.gov The human olfactory system is capable of distinguishing between these stereoisomers, perceiving them as having different smells or different odor intensities. This stereoselectivity is a testament to the highly specific nature of the interactions between odorant molecules and olfactory receptors.

The absolute configuration of a furanone enantiomer can be determined using techniques such as vibrational circular dichroism (VCD). nih.gov By correlating the absolute configuration with sensory evaluation, researchers can establish structure-odor relationships for these important flavor compounds. nih.gov In the case of this compound, the presence of a chiral center at the C5 position of the furanone ring would result in the existence of (R)- and (S)-enantiomers. It is highly probable that these enantiomers would exhibit different flavor profiles due to their differential interactions with olfactory receptors.

| Furanone Compound | Enantiomers | Influence on Flavor |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | (R)- and (S)- | Different odor activities. nih.gov |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone | (R)- and (S)- | Different odor activities. nih.gov |

| 4-acetoxy-2,5-dimethyl-3(2H)-furanone | (R)- and (S)- | Different odor activities. nih.gov |

| 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one (Homofuraneol) | Four stereoisomers | Different odor characteristics. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

5-Ethylidene-4-methoxyfuran-2(5H)-one as a Chiral Building Block

Chiral building blocks are essential in modern drug discovery and development, as the biological activity of a molecule often depends on its specific stereochemistry. enamine.net The furanone scaffold is a well-established synthon that can be elaborated into a variety of complex chiral molecules.

The conjugated system within the this compound structure provides multiple reactive sites for cycloaddition reactions, which are powerful methods for constructing complex polycyclic frameworks. The electron-deficient double bond of the furanone ring can act as a dienophile in Diels-Alder reactions, while the exocyclic ethylidene group offers further possibilities for annulation strategies. The development of copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds to form dihydrofurans highlights a modern approach to building substituted heterocyclic systems with high stereocontrol. nih.gov Such methodologies could potentially be adapted to the furanone core to generate novel and complex molecular architectures.

The furanone ring is amenable to various transformations that can introduce or leverage chirality. Asymmetric synthesis often relies on the derivatization of a starting material with a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. For instance, chiral alcohols such as l-menthol (B7771125) and l-borneol have been successfully attached to the C-5 position of the furanone ring to create diastereomeric mixtures that can be separated. mdpi.com These optically pure furanone derivatives then serve as chiral synthons. The sulfonyl group, which can be introduced onto the furanone ring, is known to exert regio- and stereocontrol in reactions due to its unique electronic and steric properties. mdpi.com The development of asymmetric 1,4-addition reactions to 5-alkoxy-2(5H)-furanones further demonstrates the utility of this scaffold in the enantioselective synthesis of valuable intermediates like β-amino-γ-butyrolactones. amanote.com

Scaffold for Pharmacologically Relevant Compounds

The furan-2(5H)-one subunit is present in a large number of natural products that exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net This makes the furanone scaffold an attractive starting point for the design of new therapeutic agents.

The inherent biological relevance of the furanone core has spurred extensive research into the synthesis of novel derivatives with enhanced or new pharmacological profiles. researchgate.net The combination of a furanone moiety with other pharmacophores, such as a sulfonyl group, is an attractive strategy for diversifying biological activity. mdpi.com Research has shown that various substitutions on the furanone ring can significantly influence cytotoxicity against cancer cell lines. nih.gov For example, the introduction of halogen atoms or a nitro group on an aryl ring attached at the 5-position was found to increase cytotoxic effects. nih.gov This highlights the potential for tuning the bioactivity of this compound through systematic modification of its substituents.

Table 1: Reported Biological Activities of Furan-2(5H)-one Derivatives

| Biological Activity | Compound Class/Example | Reference(s) |

|---|---|---|

| Antimicrobial | Chiral sulfone based on 2(5H)-furanone and l-menthol | mdpi.com |

| Antifungal | General furan-2(5H)-one derivatives | researchgate.netmdpi.com |

| Anti-inflammatory | General furan-2(5H)-one derivatives | researchgate.netmdpi.com |

| Antitumor | 5-Arylidene-2(5H)-furanone derivatives | mdpi.comnih.gov |

| Anti-HIV Activity | General 2(5H)-furanone derivatives | mdpi.com |